
4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline)
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Overview
Description
4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) (hereafter referred to as TETAB-DMA) is a star-shaped, fully conjugated molecule featuring a central benzene core connected via ethene spacers to three N,N-dimethylaniline groups. This compound is structurally related to the triagonal ligand TETAB (4,4',4''-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline), which has been utilized in covalent organic frameworks (COFs) for photochemical reductions of CO₂ and O₂ . TETAB-DMA's extended π-conjugation and electron-donating dimethylaniline substituents make it a candidate for applications in optoelectronics, catalysis, and energy storage.
Preparation Methods
The synthesis of 4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) typically involves a multi-step organic synthesis process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available reagents such as benzene-1,3,5-tricarbaldehyde and N,N-dimethylaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and a solvent like dichloromethane.
Step-by-Step Synthesis: The benzene-1,3,5-tricarbaldehyde undergoes a condensation reaction with N,N-dimethylaniline in the presence of a base to form the desired product.
Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced with other groups, using reagents like halogens or alkylating agents.
Scientific Research Applications
4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) involves its interaction with molecular targets through its ethene-2,1-diyl linkages and N,N-dimethylaniline groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s ability to donate or accept electrons also plays a crucial role in its mechanism of action, particularly in electronic applications.
Comparison with Similar Compounds
Key Properties :
- Synthesis: TETAB-DMA can be synthesized via Sonogashira cross-coupling reactions, similar to other triagonal ethynyl-bridged compounds (e.g., –3 describe analogous viologen derivatives using Pd/Cu catalysts).
Comparison with Structurally Similar Compounds
Viologen-Based Triagonal Derivatives
The viologen derivative 4,4',4′′-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide (–9) shares a triagonal core but differs in substituents:
- Structure : Pyridinium rings (electron-deficient) instead of dimethylaniline (electron-rich).
- Redox Activity : Viologens undergo reversible one-electron reductions, enabling electrochromism (color changes from colorless dication to blue radical cation) .
- Optical Properties :
- Applications : Electrochromic devices, batteries, and charge-transfer complexes .
Contrast with TETAB-DMA :
- Viologens are redox-active but lack strong fluorescence, whereas TETAB-DMA's dimethylaniline groups may enhance fluorescence via ICT.
Triagonal Aniline-Based Ligands (TETAB)
TETAB () features aniline groups linked via ethyne spacers:
Contrast with TETAB-DMA :
Pyrazine-Aniline Hybrid (PENDA)
PENDA () combines pyrazine and dimethylaniline:
- Structure : Pyrazine core with ethynyl-dimethylaniline arms.
- Photophysics : Solvent-dependent absorption (λmax ~ 400–450 nm) and fluorescence shifts due to ICT .
- Applications: Potential use in sensors or light-harvesting systems.
Contrast with TETAB-DMA :
- PENDA’s pyrazine core introduces electron-deficient character, whereas TETAB-DMA’s benzene core is electron-neutral.
Data Tables
Table 1: Structural and Optical Comparison
Table 2: Redox and Electronic Properties
*Predicted based on analogous dimethylaniline derivatives.
TETAB-DMA in Covalent Organic Frameworks
- Photocatalytic Potential: TETAB’s COFs demonstrate efficient charge separation for CO₂ reduction . TETAB-DMA’s electron-rich structure could enhance this further.
PENDA’s Solvent-Responsive Behavior
- ICT Dynamics : PENDA’s fluorescence shifts with solvent polarity, enabling its use as a microenvironment probe .
Biological Activity
4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline), commonly referred to as compound 34631-21-5, is a synthetic organic compound characterized by its complex structure involving multiple ethylene and benzene moieties. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimalarial applications.
- Molecular Formula : C36H39N3
- Molecular Weight : 513.7 g/mol
- CAS Number : 34631-21-5
Biological Activity Overview
The biological activity of compound 34631-21-5 has been explored in several studies, revealing its potential efficacy against various biological targets. The following sections summarize key findings related to its anticancer and antimalarial properties.
Anticancer Activity
Research indicates that compounds with similar structural features to 34631-21-5 exhibit promising anticancer activity. For instance:
- Mechanism of Action : Studies suggest that compounds with multiple aromatic rings can interact with DNA and inhibit cell proliferation through apoptosis induction.
- Case Studies :
- A related study demonstrated that tri-arm star-shaped compounds showed significant cytotoxicity against cancer cell lines such as HeLa and L929. These compounds exhibited selectivity indices greater than 111, indicating a high therapeutic window .
- In vitro assays revealed that modifications to the substituents on the benzene rings could enhance or diminish biological activity, emphasizing the importance of structural optimization.
Compound | IC50 (µM) | Cell Line | Selectivity Index |
---|---|---|---|
Compound A | 0.9 | P. falciparum 3D7 | >111 |
Compound B | 1.4 | HeLa | 40.3 |
Compound C | 26 | L929 | 29 |
Antimalarial Activity
The antimalarial potential of structurally similar compounds has also been investigated:
- Efficacy Against Malaria : Dimeric stilbenes have shown significant activity against the malaria parasite Plasmodium falciparum, with IC50 values as low as 0.9 µM for certain derivatives . This suggests that modifications to the core structure may enhance antimalarial properties.
- Mechanistic Insights : Compounds similar to 34631-21-5 have been reported to trigger selective apoptotic cell death in malaria parasites, highlighting a potential pathway for therapeutic intervention .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 34631-21-5. Key observations include:
- Electron Density Modulation : Increasing electron density on specific aromatic rings tends to enhance activity against cancer and malaria cells.
- Substituent Effects : The introduction of hydroxyl or methoxy groups at strategic positions on the benzene rings has been shown to significantly improve potency .
Properties
Molecular Formula |
C36H39N3 |
---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
4-[(E)-2-[3,5-bis[(E)-2-[4-(dimethylamino)phenyl]ethenyl]phenyl]ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C36H39N3/c1-37(2)34-19-13-28(14-20-34)7-10-31-25-32(11-8-29-15-21-35(22-16-29)38(3)4)27-33(26-31)12-9-30-17-23-36(24-18-30)39(5)6/h7-27H,1-6H3/b10-7+,11-8+,12-9+ |
InChI Key |
VSAWFEVXRZAILT-SRDSWEMOSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)/C=C/C3=CC=C(C=C3)N(C)C)/C=C/C4=CC=C(C=C4)N(C)C)C |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)C=CC3=CC=C(C=C3)N(C)C)C=CC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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